5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Research has shown the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, highlighting the methodological advancements in creating functional derivatives for further chemical transformations. These studies explore the potential of these compounds in introducing highly basic aliphatic amines into the oxazole structure, enhancing the molecular diversity of oxazole derivatives (Prokopenko et al., 2010).
Anticancer and Antimicrobial Activities
A notable study involves the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, aiming at discovering compounds with anticancer and antimicrobial properties. This research not only contributes to the synthesis of biologically potent heterocyclic compounds but also evaluates their efficacy against cancer cell lines and pathogenic strains, showcasing the therapeutic potential of oxazole and pyrazole derivatives (Katariya et al., 2021).
Structural and Spectral Investigations
The structural and spectral analysis of pyrazole-4-carboxylic acid derivatives has been the subject of research, aiming to understand the fundamental properties of these molecules. Through a combination of experimental and theoretical approaches, studies have provided insights into the chemical shifts, molecular structures, and electronic transitions within these compounds, enriching the knowledge base for further chemical and pharmaceutical applications (Viveka et al., 2016).
Novel Ligands and Catalysis
Research has also focused on developing novel ligands based on pyrazole-3(5)-carboxylic acids containing the triazole moiety for use in medicinal chemistry and metal complex catalysis. This includes synthesizing N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids, demonstrating the versatility of these compounds in creating polychelated ligands for potential therapeutic and catalytic applications (Dalinger et al., 2020).
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-4-5(2-9-11)7-6(8(12)13)3-10-14-7/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHFHYVGNBCYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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